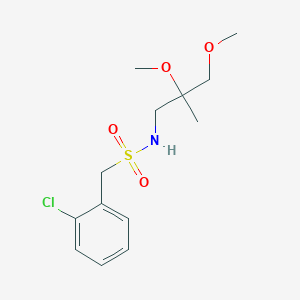

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

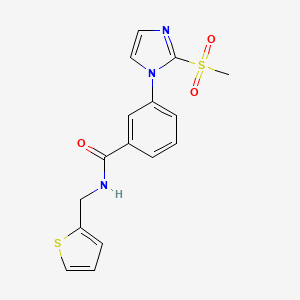

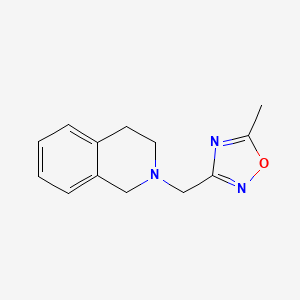

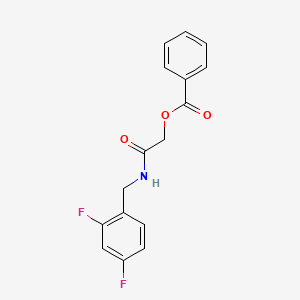

The compound 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. The structure of this compound includes a 2-chlorophenyl ring and a side chain with dimethoxy-2-methylpropyl characteristics. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds that can provide insights into the synthesis, structure, and properties of similar methanesulfonamide derivatives.

Synthesis Analysis

The synthesis of phenylmethanesulfonamide derivatives can involve the reaction of dichlorophenylmethanesulfonamide with various electrophiles. For instance, the reaction with trichloroethylene can yield highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This suggests that similar electrophilic substitution reactions could be employed to synthesize the target compound by choosing appropriate electrophiles and conditions that introduce the 2,3-dimethoxy-2-methylpropyl group.

Molecular Structure Analysis

The molecular structure of N-aryl methanesulfonamides, such as N-(2,4-dichlorophenyl)methanesulfonamide, reveals that the N—H bond is nearly syn to the ortho-chloro substituent, which is a common conformation observed in these types of compounds . This information can be extrapolated to predict that the N—H bond in 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide would also be positioned in a similar fashion, potentially affecting the molecule's reactivity and interactions with biological receptors.

Chemical Reactions Analysis

The reactivity of phenylmethanesulfonamide derivatives can be high, as shown by the alkylation reactions of toluene, anisole, thiophene, and 2-chlorothiophene with phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This indicates that the target compound may also participate in various alkylation reactions, which could be useful in further functionalizing the molecule or in its interactions with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl methanesulfonamides can be influenced by their molecular structure. For example, the amide H atom in N-(2,4-dichlorophenyl)methanesulfonamide is readily available to receptor molecules due to its position relative to the benzene ring . This suggests that the target compound may also exhibit similar properties, with the amide hydrogen being accessible for hydrogen bonding, which could affect its solubility, stability, and biological activity. The molecules are known to pack into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be relevant for the crystalline structure and intermolecular interactions of the target compound .

科学的研究の応用

Structural and Chemical Insights

Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide and its analogs have explored the conformations of the N—H bond in relation to the chloro substituents and the methanesulfonyl group, shedding light on their potential biological activities. The observed conformations suggest a specific orientation of the amide H atom and the methanesulfonyl group, which could influence receptor molecule interactions during biological activity (Gowda, Foro, & Fuess, 2007).

The molecular structure of these compounds exhibits significant hydrogen bonding, which is critical for the formation of chains or dimers, thereby influencing the packing and potentially the reactivity of these molecules (Gowda, Foro, & Fuess, 2007).

Biological and Environmental Applications

Methanesulfonic acid and its derivatives, including methanesulfonamides, play a key role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source, highlighting its importance in microbial metabolism and environmental sulfur cycles (Kelly & Murrell, 1999).

The synthesis and reactions of certain methanesulfonamides have been studied for their potential in forming new chemical entities, such as 1-methylsulfonyl-indoles, indicating their utility in synthetic organic chemistry and possibly in drug discovery (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

特性

IUPAC Name |

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO4S/c1-13(19-3,10-18-2)9-15-20(16,17)8-11-6-4-5-7-12(11)14/h4-7,15H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFINZAYZHBOQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2550408.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)